molecular formula C13H9F3O2 B11858713 1-(Trifluoromethyl)naphthalene-3-acetic acid

1-(Trifluoromethyl)naphthalene-3-acetic acid

Cat. No.: B11858713
M. Wt: 254.20 g/mol
InChI Key: DKVGQGYREBZNIH-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-3-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further substituted with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-3-acetic acid typically involves the introduction of a trifluoromethyl group to a naphthalene derivative followed by the formation of the acetic acid functionality. One common method is the trifluoromethylation of naphthalene derivatives using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI). The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-3-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-3-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)naphthalene-3-acetic acid exerts its effects can vary depending on its application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with specific molecular targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The exact molecular pathways involved can differ based on the specific context of its use .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)naphthalene-2-acetic acid
  • 1-(Trifluoromethyl)naphthalene-4-acetic acid
  • 2-(Trifluoromethyl)naphthalene-3-acetic acid

Comparison: 1-(Trifluoromethyl)naphthalene-3-acetic acid is unique due to the specific positioning of the trifluoromethyl group and the acetic acid moiety on the naphthalene ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

Molecular Formula

C13H9F3O2

Molecular Weight

254.20 g/mol

IUPAC Name

2-[4-(trifluoromethyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)11-6-8(7-12(17)18)5-9-3-1-2-4-10(9)11/h1-6H,7H2,(H,17,18)

InChI Key

DKVGQGYREBZNIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)CC(=O)O

Origin of Product

United States

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